(S)-3-Methoxypiperidine hydrochloride
Description
The exact mass of the compound (S)-3-Methoxypiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-Methoxypiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Methoxypiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-methoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDDHBSVIQRILE-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-96-3 | |
| Record name | Piperidine, 3-methoxy-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688809-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-methoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The (S)-3-Methoxypiperidine Scaffold: A Privileged Motif in Modulating Central and Peripheral Nervous System Targets
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems.[1] This guide focuses on the (S)-3-methoxypiperidine hydrochloride moiety, a chiral building block that has proven instrumental in the development of potent and selective ligands for various receptors, particularly within the central and peripheral nervous systems. While (S)-3-methoxypiperidine hydrochloride itself is primarily utilized as a synthetic intermediate, its inherent structural and stereochemical features impart desirable pharmacological properties to its derivatives.[2] This document will explore the synthesis, biological significance, and structure-activity relationships (SAR) of analogs incorporating this key scaffold, with a particular focus on its role in the discovery of serotonergic and dopaminergic modulators. Detailed experimental protocols for the synthesis of the core scaffold and for the biological evaluation of its derivatives are provided to enable researchers to effectively leverage this valuable chemical entity in their drug discovery programs.
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
The piperidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[1] The substitution pattern on the piperidine ring plays a critical role in determining the pharmacological profile of a molecule. Substitution at the 3-position, in particular, can introduce chirality and specific steric and electronic features that are crucial for receptor recognition and functional activity.
The (S)-3-methoxypiperidine moiety, with its defined stereochemistry and the presence of a methoxy group, offers a unique combination of a hydrogen bond acceptor and a lipophilic methyl group. This seemingly simple substitution can profoundly influence the binding affinity, selectivity, and pharmacokinetic properties of a drug candidate. This guide will delve into the practical aspects of utilizing this scaffold, drawing upon key examples from the literature to illustrate its potential.
Synthesis of the (S)-3-Methoxypiperidine Hydrochloride Core
The enantioselective synthesis of (S)-3-methoxypiperidine hydrochloride is a critical first step in the development of its analogs. A common and effective strategy involves the asymmetric reduction of a suitable precursor, followed by methylation of the resulting hydroxyl group.
Chemoenzymatic Approach to (S)-N-Boc-3-Hydroxypiperidine
A highly efficient method for obtaining the chiral precursor, (S)-N-Boc-3-hydroxypiperidine, employs an enzymatic asymmetric reduction of N-Boc-3-piperidone.[3] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.
Experimental Protocol: Enzymatic Asymmetric Reduction [3]
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., pH 7.0).
-
Substrate Addition: Add N-Boc-3-piperidone to the reaction mixture to a final concentration of 15-220 g/L.
-
Cofactor System: Introduce the NADH cofactor system. This can be achieved by adding NAD⁺ (0.05–0.5 mmol/L) along with a recycling system such as isopropanol (13.5–198 g/L) or a glucose/glucose dehydrogenase system.
-
Enzyme Addition: Add a specific alcohol dehydrogenase known to selectively produce the (S)-enantiomer. The enzyme loading will depend on its specific activity.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with agitation (e.g., 200 rpm) for a period of 1-12 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC or GC).
-
Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield highly enantioenriched (S)-N-Boc-3-hydroxypiperidine.
Methylation and Deprotection
The resulting (S)-N-Boc-3-hydroxypiperidine can then be converted to (S)-3-methoxypiperidine hydrochloride in a two-step sequence.
Experimental Protocol: Methylation and Deprotection
-
Methylation: Dissolve (S)-N-Boc-3-hydroxypiperidine in a suitable aprotic solvent (e.g., THF) and cool to 0°C. Add a strong base, such as sodium hydride, portion-wise. After gas evolution ceases, add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product with an organic solvent. Purify the crude N-Boc-3-methoxypiperidine by column chromatography.
-
Deprotection: Dissolve the purified N-Boc-3-methoxypiperidine in a suitable solvent (e.g., dioxane or methanol) and treat with a solution of hydrochloric acid (e.g., 4M in dioxane or acetyl chloride in methanol). Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC. The product, (S)-3-methoxypiperidine hydrochloride, will often precipitate from the reaction mixture and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Figure 1: Synthetic workflow for (S)-3-Methoxypiperidine hydrochloride.
Biological Activity of (S)-3-Methoxypiperidine Analogs
The true value of the (S)-3-methoxypiperidine scaffold is realized upon its incorporation into larger molecules. Its derivatives have shown significant activity at a range of biological targets, most notably serotonin and dopamine receptors.
Serotonin 5-HT₄ Receptor Agonism: The Case of Cisapride
A prominent example showcasing the utility of the 3-methoxypiperidine moiety is the gastroprokinetic agent, cisapride.[4] Cisapride is a potent 5-HT₄ receptor agonist that was used to treat gastrointestinal motility disorders.[4] Its mechanism of action involves the stimulation of 5-HT₄ receptors in the myenteric plexus, which enhances the release of acetylcholine, thereby increasing gastrointestinal motility.[5]
The structure of cisapride reveals a cis-4-amino-3-methoxypiperidine core. The stereochemistry and the methoxy group at the 3-position are crucial for its pharmacological activity.
Figure 2: Mechanism of action of Cisapride at the 5-HT4 receptor.
Dopamine Receptor Modulation
Analogs of 3-substituted piperidines have also been investigated as modulators of dopamine receptors. For instance, a series of 3-aryl piperidine analogs have been identified as potent and efficacious human dopamine D4 agonists.[6] While these specific examples do not contain a 3-methoxy group, they highlight the potential of the 3-substituted piperidine scaffold to target dopamine receptors. Further exploration of 3-alkoxy substitutions in such scaffolds could lead to the discovery of novel dopamine receptor modulators with unique selectivity and functional profiles. The modulation of dopamine receptors is a key strategy in the treatment of various central nervous system disorders, including schizophrenia and Parkinson's disease.[7]
Other Potential Biological Targets
The versatility of the piperidine scaffold suggests that analogs of (S)-3-methoxypiperidine could be directed towards a multitude of other biological targets. Research on various piperidine-containing compounds has demonstrated activities including:
-
Anticancer properties: By inducing senescence-like phenotypes in cancer cells.[8]
-
Opioid receptor modulation: As demonstrated by analogs of meperidine and fentanyl.
-
Antimicrobial activity. [1]
The introduction of the (S)-3-methoxy group can be a key step in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds targeting these and other biological systems.
Structure-Activity Relationships (SAR)
While comprehensive SAR studies specifically on 3-alkoxypiperidine analogs are not extensively published in a single source, we can infer key relationships from the available data on related compounds.
Table 1: Inferred Structure-Activity Relationships for 3-Alkoxypiperidine Analogs
| Structural Modification | Potential Impact on Biological Activity | Rationale/Example |
| Alkoxy Chain Length | Modulation of potency and selectivity. | Longer or bulkier alkoxy groups may alter the fit within the receptor binding pocket, potentially increasing or decreasing affinity and selectivity for different receptor subtypes. |
| Stereochemistry at C3 | Critical for receptor recognition and functional activity. | The (S)-enantiomer is often the more active stereoisomer, as seen in many chiral drugs. The specific orientation of the alkoxy group can be crucial for forming key interactions with the receptor. |
| Substitution at other positions | Fine-tuning of pharmacological profile. | For example, in cisapride, the cis-4-amino group is essential for its 5-HT₄ receptor agonism. |
| N-Substitution | Significant impact on potency, selectivity, and pharmacokinetics. | The N-substituent often extends into a different region of the binding pocket and can be optimized to enhance affinity and modulate functional activity (agonist vs. antagonist). |
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel (S)-3-methoxypiperidine analogs, a series of in vitro assays are essential. The following protocols are foundational for characterizing compounds targeting the 5-HT₄ receptor.
Radioligand Binding Assay for 5-HT₄ Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT₄ receptor. It involves competing the test compound with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Protocol: 5-HT₄ Receptor Radioligand Binding Assay [9][10]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₄ receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to express the receptor (e.g., guinea-pig striatum).[9] Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
A range of concentrations of the test compound or vehicle control.
-
A fixed concentration of a suitable 5-HT₄ receptor radioligand (e.g., [³H]-GR113808) at a concentration close to its Kd.[9]
-
The membrane preparation (typically 50-120 µg of protein).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT₄ Receptor
The 5-HT₄ receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][11] A cAMP functional assay measures the ability of a test compound to stimulate or inhibit this signaling pathway.
Experimental Protocol: 5-HT₄ Receptor cAMP Functional Assay [5]
-
Cell Culture: Culture a cell line stably expressing the human 5-HT₄ receptor (e.g., CHO-K1 or HEK293 cells) in appropriate cell culture plates.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Compound Incubation: Add the test compounds at various concentrations to the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[5] Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response). For antagonists, perform the assay in the presence of a known 5-HT₄ agonist and determine the IC₅₀ of the antagonist.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 4. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. preprints.org [preprints.org]
- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
A Senior Application Scientist's Guide to (S)-3-Methoxypiperidine Hydrochloride: From Sourcing to Synthesis and Quality Control
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of (S)-3-Methoxypiperidine hydrochloride, a pivotal chiral building block in contemporary drug discovery. We will delve into the nuances of its commercial availability, outline rigorous quality control methodologies, and explore its synthesis and application, providing the in-depth perspective of a seasoned application scientist.
The Strategic Importance of (S)-3-Methoxypiperidine Hydrochloride in Medicinal Chemistry
(S)-3-Methoxypiperidine hydrochloride is more than just a simple heterocyclic amine; it is a versatile scaffold that imparts critical physicochemical and pharmacological properties to a drug candidate. The piperidine ring, a saturated heterocycle, is a prevalent motif in a vast number of approved drugs, valued for its ability to confer aqueous solubility and modulate lipophilicity.[1] The introduction of a stereocenter at the 3-position, along with the methoxy group, provides a vector for exploring chiral recognition at the target binding site, which can be the difference between a potent, selective drug and a non-specific compound.[2] Its utility as a key intermediate is well-established in the synthesis of a wide array of therapeutic agents.[3]
Navigating the Commercial Landscape: Supplier Evaluation and Selection
The procurement of (S)-3-Methoxypiperidine hydrochloride is the first critical step in its application. A reliable and consistent source is paramount to ensure the reproducibility of research and the smooth progression of a drug development pipeline.
Key Commercial Suppliers and Indicative Specifications:
| Supplier | Purity Specification | Available Scales | Key Considerations |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Extensive documentation (CoA, SDS), robust global supply chain. |
| BOC Sciences | Research Grade | Milligrams to Tons | Offers GMP-compliant production and process development support.[] |
| Clinivex | Not specified | 10MG to 100MG | Focus on smaller, research-scale quantities.[5] |
| Ark Pharma Scientific Ltd. | 95% | Gram quantities | Provides readily available stock for initial studies. |
| Santa Cruz Biotechnology | Research Use Only | Gram quantities | Primarily for academic and early-stage research.[6] |
| Biosynce | Not specified | Inquire for bulk | Can provide CoA, MOA, and route of synthesis upon request.[7] |
A Systematic Approach to Supplier Qualification:
The selection of a supplier should be a data-driven process. The following workflow illustrates a best-practice approach to qualifying a new supplier for a critical starting material like (S)-3-Methoxypiperidine hydrochloride.
Caption: A workflow for qualifying a new chemical supplier.
Rigorous Quality Control: Ensuring Purity and Stereochemical Integrity
The Certificate of Analysis (CoA) is the primary document attesting to the quality of a batch of (S)-3-Methoxypiperidine hydrochloride. However, as a senior application scientist, I advocate for the implementation of in-house QC to verify the supplier's claims and to build a longitudinal dataset of material quality.
Essential Analytical Techniques for Quality Control:
-
¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure and provides an initial assessment of purity. The spectra should be consistent with the expected structure of (S)-3-Methoxypiperidine hydrochloride, and the absence of significant unassigned peaks is a key indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base.
-
Elemental Analysis (CHN): Verifies the elemental composition of the hydrochloride salt.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analytical method for determining the enantiomeric excess (e.e.), a crucial parameter for any chiral building block.
A Step-by-Step Protocol for Chiral HPLC Analysis (with Derivatization):
(S)-3-Methoxypiperidine hydrochloride lacks a strong chromophore, making direct UV detection challenging. Therefore, a pre-column derivatization step is often necessary to introduce a UV-active moiety. This protocol is based on established methods for similar chiral amines.[8]
-
Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (S)-3-Methoxypiperidine hydrochloride into a vial.
-
Add 1 mL of a 0.1 M sodium bicarbonate solution to neutralize the hydrochloride and free the amine.
-
Add 1 mL of the p-toluenesulfonyl chloride solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chiral HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: 0.1% diethylamine in ethanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 228 nm
-
-
Data Analysis:
-
Inject a derivatized racemic standard of 3-methoxypiperidine to determine the retention times of the (S) and (R) enantiomers.
-
Inject the derivatized sample and integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.
-
Synthetic Pathways and Anticipating Impurities
A thorough understanding of the synthetic route to (S)-3-Methoxypiperidine hydrochloride is essential for predicting potential impurities. The most efficient and industrially scalable method for producing enantiomerically enriched piperidines is through the asymmetric hydrogenation of the corresponding pyridine precursor.[9]
A Plausible Synthetic Route:
Caption: Asymmetric hydrogenation of 3-methoxypyridine.
Potential Impurities to Monitor:
-
(R)-3-Methoxypiperidine: The undesired enantiomer, arising from incomplete enantioselectivity of the catalyst. This is the most critical impurity to control and is quantified by chiral HPLC.
-
3-Methoxypyridine: Unreacted starting material. Can be detected by GC-MS or HPLC.
-
Piperidine: A potential byproduct from over-reduction or side reactions.
-
Residual Rhodium: Trace amounts of the hydrogenation catalyst may remain. Quantification requires techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Residual Solvents: Solvents used in the reaction and purification (e.g., methanol, dichloromethane, ether) should be monitored by headspace GC.
Conclusion: A Foundation for Success in Drug Discovery
(S)-3-Methoxypiperidine hydrochloride is a valuable and versatile building block in the medicinal chemist's toolbox. However, its successful application is contingent on a thorough understanding of its commercial availability, a rigorous approach to quality control, and an awareness of its synthetic origins. By implementing the strategies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical starting material, thereby laying a solid foundation for the discovery and development of novel therapeutics.
References
-
Biosynce. 3-Methoxypiperidine Hydrochloride CAS 688809-94-1. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
LookChem. Cas 4045-29-8, 3-METHOXYPIPERIDINE. [Link]
-
MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
-
ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
PubChem. (3R)-3-methoxypiperidine. [Link]
-
ACS Publications. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Royal Society of Chemistry. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. [Link]
-
Arkivoc. (2009). Iridium-catalyzed asymmetric hydrogenation of olefins using pyridine-phosphinites derived from the chiral pool. [Link]
- Google Patents. (2016). Method for preparing (S)
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]
-
ACS Publications. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PMC. (2018). Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. [Link]
-
YouTube. (2021). Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts. [Link]
-
G-Bio. Mastering Asymmetric Hydrogenation with Rhodium Catalysts. [Link]
-
Sci-Hub. (2013). ChemInform Abstract: Rhodium-Catalyzed Asymmetric Olefin Hydrogenation by Easily Accessible Aniline- and Pyridine-Derived Chiral Phosphites. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 5. theclinivex.com [theclinivex.com]
- 6. 3-Methoxypiperidine hydrochloride | CAS 688809-94-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. biosynce.com [biosynce.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Advanced Application Note: (S)-3-Methoxypiperidine Hydrochloride in Asymmetric Medicinal Chemistry
[1]
Executive Summary
(S)-3-Methoxypiperidine hydrochloride (CAS: 688809-96-3) is a high-value chiral building block extensively utilized in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Its structural utility lies in the 3-methoxy substituent , which introduces a defined stereochemical vector, modulates lipophilicity (LogD), and acts as a specific hydrogen-bond acceptor in active sites.
This guide provides rigorous protocols for the handling, activation (free-basing), and synthetic application of this intermediate. Unlike racemic synthons, the deployment of the (S)-enantiomer requires strict adherence to conditions that prevent racemization and ensure high enantiomeric excess (ee) in the final pharmaceutical ingredient (API).
Chemical Profile & Strategic Value[2]
Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | (S)-3-Methoxypiperidine HCl | Chiral salt form |
| Molecular Weight | 151.63 g/mol (HCl salt) | Free base MW: 115.17 g/mol |
| Appearance | White to off-white hygroscopic solid | Store under desiccant |
| Chirality | (S)-Enantiomer | Critical for target selectivity |
| Solubility | High: Water, Methanol, DMSO | Low: Ether, Hexanes |
| pKa | ~9.35 (Predicted for conjugate acid) | Requires pH > 11 for complete free-basing |
SAR Implications (Structure-Activity Relationship)
The incorporation of the (S)-3-methoxypiperidine moiety often serves three distinct medicinal chemistry objectives:
-
Solubility Enhancement: The ether oxygen lowers the LogP compared to the parent piperidine, improving aqueous solubility.
-
Conformational Locking: The methoxy group prefers an equatorial orientation in the chair conformation, rigidifying the piperidine ring and reducing the entropic penalty upon binding.
-
Selectivity: The chiral center allows the methoxy group to probe specific sub-pockets (e.g., the ribose pocket in ATP-competitive kinase inhibitors).
Operational Workflow: Salt Neutralization
The hydrochloride salt is the stable storage form but is non-nucleophilic . For all coupling reactions (SNAr, Amidation, Reductive Amination), the amine must be liberated. In situ neutralization is possible but often leads to lower yields due to salt precipitation clogging active sites or buffering effects. Isolation of the free base is recommended for critical steps.
Diagram 1: Activation & Coupling Workflow
Caption: Operational workflow for converting the stable HCl salt into the reactive free amine for downstream asymmetric synthesis.
Protocol 1: Quantitative Free-Base Liberation
Objective: Isolate (S)-3-methoxypiperidine free base without racemization or loss of volatile amine.
-
Dissolution: Dissolve 10.0 g (66 mmol) of (S)-3-Methoxypiperidine HCl in 30 mL of distilled water. The solution will be slightly acidic (pH ~5).
-
Basification: Cool the solution to 0°C. Slowly add 4M NaOH (aq) or saturated K₂CO₃ until pH reaches 12-13. Note: Do not use weak bases like NaHCO₃; the pKa requires a stronger base for complete deprotonation.
-
Extraction: Extract the aqueous layer exhaustively with Dichloromethane (DCM) (3 x 50 mL) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Critical Step: The free base is water-soluble. Salting out the aqueous layer with NaCl can improve recovery.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Concentration: Carefully concentrate under reduced pressure (Rotavap) at < 30°C .
-
Warning: The free base is relatively volatile. Do not apply high vacuum for extended periods.
-
-
Storage: Use immediately or store as a solution in DCM/Toluene under Nitrogen at -20°C.
Synthetic Applications
Application A: Nucleophilic Aromatic Substitution (SNAr)
This is the primary method for attaching the piperidine ring to heteroaromatic scaffolds (e.g., chloropyrimidines, fluoropyridines) in kinase inhibitor synthesis.
Protocol 2: SNAr Coupling to 4-Chloropyrimidine
-
Reagents: 1.0 eq Heteroaryl Chloride, 1.2 eq (S)-3-Methoxypiperidine (Free Base), 2.0 eq DIPEA.
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate the transition state).
-
Procedure:
-
Charge the heteroaryl chloride and DIPEA into a reaction vial.
-
Add (S)-3-Methoxypiperidine (as a solution from Protocol 1) in DMSO.
-
Heat to 80-100°C. Monitor by LCMS.
-
Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc.
-
Racemization Check: High temperature (>120°C) with strong bases can potentially epimerize the chiral center. Keep temperature minimal required for conversion.
-
Application B: Amide Coupling
Used when the piperidine nitrogen acts as the linker in peptidomimetics or PROTAC linkers.
Protocol 3: HATU-Mediated Coupling
-
Reagents: 1.0 eq Carboxylic Acid, 1.1 eq HATU, 1.2 eq (S)-3-Methoxypiperidine (Free Base), 3.0 eq DIPEA.
-
Solvent: DMF or DMF/DCM (1:1).
-
Procedure:
-
Activate the carboxylic acid with HATU and DIPEA in DMF for 15 minutes at 0°C.
-
Add the (S)-3-Methoxypiperidine solution.
-
Stir at Room Temperature (RT) for 2-4 hours.
-
Purification: Flash chromatography. The amide bond formation prevents nitrogen inversion, locking the stereochemistry.
-
Quality Control & Validation
Ensuring the "S" configuration is maintained throughout the synthesis is mandatory.
Protocol 4: Chiral HPLC/SFC Method
Standard reverse-phase HPLC cannot distinguish enantiomers. Use the following conditions to determine Enantiomeric Excess (ee).
| Parameter | Condition |
| Technique | SFC (Supercritical Fluid Chromatography) or Normal Phase Chiral HPLC |
| Column | Chiralpak AD-H or Amylose-SA (Polysaccharide based) |
| Mobile Phase (SFC) | CO₂ / Methanol (with 0.1% Diethylamine or Ammonia) |
| Gradient | 5% to 40% Modifier |
| Detection | UV @ 210-220 nm (Amine absorption is weak; derivatization may be needed if no chromophore exists) |
| Tailing Control | Crucial: Basic modifiers (DEA, TEA, IPA-NH₃) are required to suppress silanol interactions with the secondary amine. |
Diagram 2: Logic of Chiral Building Block Selection
Caption: Decision logic for selecting the (S)-enantiomer over racemic mixtures to maximize potency and minimize off-target toxicity.
References
-
Nbinno. (n.d.).[1] The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
Application Notes and Protocols for the Quantification of (S)-3-Methoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
(S)-3-Methoxypiperidine hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and development. Its stereospecific configuration is often crucial for its biological activity, making accurate and precise quantification of the (S)-enantiomer essential for quality control, pharmacokinetic studies, and formulation development. This document provides a comprehensive guide to various analytical methods for the quantification of (S)-3-Methoxypiperidine hydrochloride, offering detailed protocols and the scientific rationale behind the methodological choices. The methods described herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, drawing upon established analytical techniques and validation standards.
Physicochemical Properties of 3-Methoxypiperidine
A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | ~149.9 °C at 760 mmHg | [2] |
| Solubility | Soluble in water and organic solvents. | [2] |
The hydrochloride salt form enhances aqueous solubility, which is an important consideration for sample preparation in various analytical techniques.
Method Selection and Rationale
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide details three distinct and complementary methods for the quantification of (S)-3-Methoxypiperidine hydrochloride:
-
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection after Pre-column Derivatization: This is the method of choice for enantioselective quantification, allowing for the separation and quantification of the (S)-enantiomer from its (R)-counterpart. Due to the lack of a strong chromophore in 3-methoxypiperidine, a derivatization step is necessary to introduce a UV-absorbing moiety, thereby enhancing detection sensitivity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile derivatives of 3-methoxypiperidine.[4][5] It is particularly useful for identifying and quantifying the analyte in complex matrices.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for direct quantification without the need for a reference standard of the analyte itself, instead using a certified internal standard.[6] It is a powerful tool for purity assessment and the accurate determination of concentration.
-
Non-Aqueous Potentiometric Titration: This classical titrimetric method is a straightforward and cost-effective approach for the assay of the hydrochloride salt of the amine.[7] It is particularly useful for determining the total amine salt content.
The following sections provide detailed protocols for each of these methods.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the enantioselective quantification of (S)-3-Methoxypiperidine hydrochloride. A pre-column derivatization step is employed to introduce a chromophore, enabling sensitive UV detection. The separation of the resulting diastereomers is achieved on a chiral stationary phase.
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Experimental Protocol
1. Materials and Reagents:
-
(S)-3-Methoxypiperidine hydrochloride reference standard
-
(R)-3-Methoxypiperidine hydrochloride (for specificity testing)
-
Racemic 3-Methoxypiperidine hydrochloride
-
Derivatizing agent: 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's Reagent)
-
Internal Standard (IS): e.g., (S)-2-Methoxypiperidine hydrochloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Acetone
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chiral stationary phase column: e.g., a polysaccharide-based column such as Chiralpak AD-H or similar.[3]
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Derivatization Buffer: 1 M Sodium bicarbonate solution
-
Standard Stock Solution: Accurately weigh about 10 mg of (S)-3-Methoxypiperidine hydrochloride and dissolve in 10 mL of water to get a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh about 10 mg of the internal standard and dissolve in 10 mL of water to get a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and adding a constant amount of the internal standard stock solution.
4. Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 200 µL of the derivatization buffer.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
Cool the mixture to room temperature and add 100 µL of 2 M HCl to quench the reaction.
-
Dilute the mixture with the mobile phase to a final volume of 1 mL.
5. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
6. Data Analysis and Quantification:
-
Identify the peaks corresponding to the derivatized (S)- and (R)-enantiomers based on the retention times of the reference standards.
-
Calculate the peak area ratio of the (S)-enantiomer to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the (S)-enantiomer.
-
Determine the concentration of the (S)-enantiomer in the samples from the calibration curve.
7. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R2)).[8]
-
Specificity: Analyze the diluent, (R)-enantiomer, and a mixture of both enantiomers to ensure no interference.
-
Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of (S)-3-Methoxypiperidine after derivatization to increase its volatility.
Workflow Diagram
Caption: Workflow for GC-MS Analysis.
Experimental Protocol
1. Materials and Reagents:
-
(S)-3-Methoxypiperidine hydrochloride reference standard
-
Internal Standard (IS): e.g., d4-piperidine
-
Derivatizing agent: e.g., Acetic anhydride or Trifluoroacetic anhydride (TFAA)
-
Organic solvent: e.g., Dichloromethane, Ethyl acetate
-
Sodium carbonate solution
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: e.g., a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
3. Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add a known amount of the internal standard.
-
Add 500 µL of sodium carbonate solution (1 M) to neutralize the hydrochloride and free the amine.
-
Add 200 µL of the derivatizing agent (e.g., acetic anhydride).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and extract the derivatized analyte with 1 mL of dichloromethane.
-
Analyze the organic layer by GC-MS.
4. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis and Quantification:
-
Monitor characteristic ions for the derivatized analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in samples using the calibration curve.
6. Method Validation:
-
Validate the method as per ICH guidelines, similar to the HPLC method, focusing on specificity, linearity, accuracy, precision, and sensitivity.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute quantification method without the need for an identical reference standard for the analyte.
Workflow Diagram
Caption: Workflow for qNMR Analysis.
Experimental Protocol
1. Materials and Reagents:
-
(S)-3-Methoxypiperidine hydrochloride sample
-
Certified internal standard (IS): e.g., Maleic acid, Dimethyl sulfone
-
Deuterated solvent: e.g., Deuterium oxide (D₂O) or Methanol-d₄
2. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Pulse Program | Standard 1D proton experiment (e.g., zg30) |
| Relaxation Delay (d1) | ≥ 5 x T₁ (T₁ of the slowest relaxing proton) |
| Number of Scans (ns) | 16 or higher for good signal-to-noise |
| Acquisition Time (aq) | ≥ 3 s |
5. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
6. Method Validation:
-
Specificity: Ensure that the signals of the analyte and the internal standard are well-resolved from any impurity signals.
-
Linearity and Accuracy: Can be assessed by preparing samples with varying analyte-to-internal standard ratios.
-
Precision: Repeatedly prepare and analyze a single sample to determine the RSD.
Non-Aqueous Potentiometric Titration
This method determines the total amount of (S)-3-Methoxypiperidine hydrochloride by titrating the basic amine functionality with a strong acid in a non-aqueous solvent.
Workflow Diagram
Caption: Workflow for Non-Aqueous Titration.
Experimental Protocol
1. Materials and Reagents:
-
(S)-3-Methoxypiperidine hydrochloride sample
-
Standardized 0.1 N Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Crystal violet indicator solution (0.5% in glacial acetic acid)[11]
2. Instrumentation:
-
Potentiometer with a suitable electrode system or a burette for manual titration.
3. Procedure:
-
Accurately weigh about 100-200 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution to complex the chloride ions.
-
Add 2-3 drops of crystal violet indicator. The solution will appear violet.
-
Titrate with standardized 0.1 N perchloric acid until the color changes to a stable blue-green endpoint.
-
Perform a blank titration using the same procedure without the sample.
4. Calculation:
-
Calculate the percentage purity of the amine hydrochloride using the following formula:
% Purity = [(V_sample - V_blank) * N * MW * 100] / (W * 1000)
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid
-
MW = Molecular weight of (S)-3-Methoxypiperidine hydrochloride (151.64 g/mol )
-
W = Weight of the sample (g)
-
5. Method Validation:
-
Accuracy: Analyze a certified reference material, if available.
-
Precision: Perform multiple titrations of the same sample and calculate the RSD.
-
Specificity: This method is not specific for the (S)-enantiomer and will quantify the total amine hydrochloride content.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantitative analysis of (S)-3-Methoxypiperidine hydrochloride. The choice of method will be dictated by the specific requirements of the analysis. For enantiomeric purity and quantification, chiral HPLC is the most appropriate technique. GC-MS offers high sensitivity for trace analysis. qNMR serves as an excellent tool for absolute quantification and purity assessment, while non-aqueous titration provides a simple and cost-effective method for determining the total amine salt content. For all methods, proper validation is crucial to ensure the reliability and accuracy of the results, in accordance with regulatory expectations.[12][13]
References
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
-
CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
-
CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents.
-
Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm.
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI.
-
Semester –I UNIT 2(b): Non-aqueous Titration.
-
(3R)-3-methoxypiperidine | C6H13NO | CID 7176280 - PubChem.
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
-
Chiral separation and characterization of methoxphenidine – A popular street drug | Request PDF - ResearchGate.
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
-
1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution | Analytical Chemistry - ACS Publications.
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH.
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts.
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
-
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
-
Non Aqueous Acid-Base Titration - Saraswati Institute of Pharmaceutical Sciences.
-
The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis.
-
Non aqueous Titration - Encyclopedia.pub.
-
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects - Cellular, Molecular and Biomedical Reports.
-
Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt) - ResearchGate.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
-
Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update | Journal of Natural Products - ACS Publications.
-
Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs) - PubMed.
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
-
Non aqueous titration - pharmrecord.com.
-
Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo.
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
Quantitative NMR Spectroscopy.docx 11/2017.
-
2-Methoxypiperidine | C6H13NO | CID 521463 - PubChem.
-
4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem.
Sources
- 1. (3R)-3-methoxypiperidine | C6H13NO | CID 7176280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. cmbr-journal.com [cmbr-journal.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Nonaqueous Titration | Encyclopedia MDPI [encyclopedia.pub]
- 8. ema.europa.eu [ema.europa.eu]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 11. sips.org.in [sips.org.in]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: (S)-3-Methoxypiperidine HCl in Next-Generation Kinase Inhibitor Design
Topic: Use of (S)-3-Methoxypiperidine hydrochloride in the synthesis of kinase inhibitors Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The shift in kinase inhibitor design from flat, aromatic Type I inhibitors to more complex, shape-diverse architectures has elevated the importance of chiral, Fsp³-rich building blocks. (S)-3-Methoxypiperidine hydrochloride (CAS: 688809-96-3) has emerged as a critical pharmacophore for modulating physicochemical properties (LogD, solubility) and targeting solvent-front regions of the ATP-binding pocket.
This guide details the strategic application of (S)-3-Methoxypiperidine HCl in synthesizing kinase inhibitors, focusing on Janus Kinase (JAK) , p38 MAPK , and ITK pathways. It provides validated protocols for nucleophilic aromatic substitution (SₙAr) and Buchwald-Hartwig couplings, ensuring enantiomeric integrity is maintained throughout the synthetic sequence.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | (S)-3-Methoxypiperidine hydrochloride |
| CAS Number | 688809-96-3 (HCl Salt); 651341-54-7 (Free Base) |
| Molecular Formula | C₆H₁₃NO[1][2] · HCl |
| Molecular Weight | 151.63 g/mol |
| Chirality | (S)-Enantiomer; >98% ee typically required |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar ethers. |
| Hygroscopicity | Moderate. Store under inert atmosphere (N₂) at RT. |
Handling Insight: The hydrochloride salt is the preferred storage form due to the oxidative instability of the secondary amine in its free base form. However, the salt must be neutralized in situ or immediately prior to metal-catalyzed coupling reactions to prevent catalyst poisoning.
Structural Biology & SAR Rationale
The "Magic Methyl" Effect in Kinase Pockets
Incorporating (S)-3-methoxypiperidine often yields superior potency and selectivity compared to the unsubstituted piperidine or the (R)-enantiomer.
-
Solvent Front Interactions: The 3-methoxy group is frequently positioned to interact with the solvent-exposed region (the "shelf") of the kinase domain. This can displace high-energy water molecules, providing an entropic gain in binding affinity.
-
Conformational Lock: The substituent at the C3 position biases the piperidine ring pucker, potentially reducing the entropic penalty upon binding.
-
Chiral Selectivity: In p38 MAPK and ITK inhibitors, the (S)-configuration often directs the methoxy oxygen to accept a hydrogen bond from specific residues (e.g., lysine or aspartate side chains) that are inaccessible to the (R)-isomer.
Visualization: Structural Role in Inhibitor Binding
The following diagram illustrates the logical flow of how this building block contributes to the final drug candidate's profile.
Caption: Logical flow from raw material to pharmacological effect, highlighting the dual role of the 3-methoxy group in binding and ADME properties.
Experimental Protocols
Protocol A: SₙAr Coupling to Chloropyrimidine Scaffolds
This is the industry-standard method for attaching the piperidine motif to kinase cores (e.g., JAK, ALK inhibitors).
Reaction Overview: (S)-3-Methoxypiperidine HCl + Heteroaryl-Cl → (S)-Heteroaryl-3-Methoxypiperidine
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
(S)-3-Methoxypiperidine HCl (1.2 equiv)[2]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: n-Butanol (n-BuOH) or DMF
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine derivative) and n-BuOH (5-10 volumes).
-
Salt Neutralization: Add (S)-3-Methoxypiperidine HCl (1.2 equiv) to the mixture.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Note: Ensure the internal temperature does not spike, although this reaction is generally not highly exothermic.
-
Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS.
-
Checkpoint: The HCl salt must be fully neutralized for the nucleophilic attack to occur. If conversion is slow, verify the pH is basic (>9).
-
-
Workup: Cool to room temperature. Remove volatiles under reduced pressure.
-
Purification: Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Critical Control Point (Chirality): SₙAr conditions are generally mild enough to prevent racemization. However, avoid using strong inorganic bases (like NaH) at high temperatures (>120°C), which could theoretically promote elimination or racemization at the chiral center alpha to the ether.
Protocol B: Buchwald-Hartwig Amination
Used when the heteroaryl halide is unreactive toward SₙAr (e.g., electron-rich pyridines).
Reagents:
-
Pd₂dba₃ (2-5 mol%)
-
Ligand (BINAP or Xantphos) (5-10 mol%)
-
Base: Cs₂CO₃ or NaOtBu (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vial with Heteroaryl Halide, (S)-3-Methoxypiperidine HCl, and Base. Purge with N₂ for 5 minutes.
-
Catalyst Addition: Add the Pre-complexed Catalyst/Ligand mixture under N₂ counterflow.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove palladium residues. Concentrate and purify.
Synthetic Workflow Visualization
The following diagram outlines the decision tree for selecting the correct coupling strategy based on the electrophile.
Caption: Decision matrix for coupling (S)-3-methoxypiperidine based on the electronic nature of the kinase scaffold.
Quality Control & Validation
To ensure the integrity of the (S)-enantiomer in the final drug substance, chiral HPLC methods must be established.
Recommended Chiral Method:
-
Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >98% ee.
Self-Validating Check: Always synthesize the racemate (using racemic 3-methoxypiperidine) to establish the separation method. If the (S)-product co-elutes with one peak of the racemate and the other peak is absent, the stereochemistry is preserved.
References
-
Application in ITK Inhibitors
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.[3]
- Source: RSC Advances.
-
-
p38 MAP Kinase Inhibitors
-
Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.[4]
- Source: UPCommons.
-
-
Piperidine Scaffolds in Drug Design
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[5]
- Source: PubMed (NIH).
-
-
Chemical Properties & Safety
- (S)-3-Methoxypiperidine hydrochloride Compound Summary.
-
Source: PubChem.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3R)-3-methoxypiperidine | C6H13NO | CID 7176280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of (S)-3-Methoxypiperidine derivatives
Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]
Introduction: The Chiral Piperidine Challenge
(S)-3-Methoxypiperidine is a privileged pharmacophore found in numerous kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.[1] Its synthesis, while seemingly straightforward, is plagued by the competing reactivity of the piperidine ring and the lability of the C3 chiral center.
This guide moves beyond standard textbook procedures to address the "hidden" failure modes : specifically, the competition between substitution and elimination during ether formation, and the insidious risk of racemization during scale-up.
Module 1: The Critical O-Methylation Step
The most common synthetic route involves the O-methylation of (S)-N-Boc-3-hydroxypiperidine .[1] This is a classic Williamson ether synthesis, but on a secondary cyclic amine, it is prone to specific side reactions.
Mechanism & Failure Pathways
The reaction requires deprotonation of the C3-hydroxyl group followed by nucleophilic attack on a methyl source (MeI or Me2SO4).[1]
-
Primary Pathway (
): Formation of the desired ether. -
Side Reaction A (E2 Elimination): The base (typically NaH) can abstract a proton from C2 or C4, leading to N-Boc-1,2,3,4-tetrahydropyridine (or the 1,2,5,6-isomer).[1]
-
Side Reaction B (Racemization): High temperatures or prolonged exposure to strong bases can deprotonate the C3-H (alpha to the ether), scrambling the stereocenter.[1]
Visualizing the Competition
Figure 1: Mechanistic divergence during the O-methylation of 3-hydroxypiperidine.[1] Green paths indicate desired reactivity; red paths indicate failure modes.
Troubleshooting Guide: O-Methylation
Issue 1: Low Yield & Presence of Olefinic Protons in NMR
Symptom: Crude NMR shows signals around 5.5–6.0 ppm. Yield is <50%. Diagnosis: E2 Elimination . You have synthesized N-Boc-tetrahydropyridine instead of the ether.[1] This occurs because the secondary alkoxide is bulky, and if the temperature is too high, the base acts as a base rather than a nucleophile promoter.
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch from NaH to Ag₂O (Silver Oxide) or NaHMDS . | Ag₂O is a mild base that promotes alkylation without triggering elimination, though it requires excess MeI [1].[1] |
| Temperature | Maintain -10°C to 0°C during addition. | Lower temperatures favor the lower activation energy of |
| Solvent | Use DMF or THF/DMF mixtures.[1] | Polar aprotic solvents stabilize the cation, making the alkoxide more nucleophilic. |
Issue 2: Loss of Enantiomeric Excess (ee)
Symptom: Chiral HPLC shows a 50:50 or 60:40 mixture of enantiomers. Diagnosis: Base-Catalyzed Epimerization .[1] The C3 proton is acidified by the adjacent oxygen and the inductive effect of the carbamate. Corrective Action:
-
Quench Rapidly: Do not stir overnight. Monitor by TLC/LCMS and quench immediately upon consumption of starting material.
-
Avoid Thermodynamic Control: Once the product is formed, it is more susceptible to deprotonation than the starting alcohol.
Module 2: The Enzymatic Route (Alternative)
For high-purity (S)-enantiomers, many groups now prefer the Biocatalytic Reduction of N-Boc-3-piperidone.[1] This avoids the resolution step entirely but introduces its own risks.
Workflow Visualization
Figure 2: The kinetic race between enzymatic reduction and spontaneous ketone racemization.
FAQ: Enzymatic Reduction
Q: Why is my enzymatic reaction stalling at 50% conversion? A: This is often due to Product Inhibition or Cofactor Depletion .[1]
-
Fix: Ensure an efficient cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose) is active. The accumulation of oxidized cofactor (
) can inhibit the KRED enzyme [2].
Q: Can I use NaBH4 instead of enzymes? A: No. Chemical reduction of N-Boc-3-piperidone with borohydrides typically yields a racemic mixture because the hydride attack is not facially selective enough on the flexible piperidine ring without a chiral catalyst.[1]
Experimental Protocol: Optimized O-Methylation
Objective: Synthesis of (S)-N-Boc-3-methoxypiperidine with minimized elimination.
-
Preparation: Charge a flame-dried flask with (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) and anhydrous THF (10 V). Cool to 0°C .[1]
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1] Critical: Allow gas evolution to cease before adding the alkylating agent. Stir for 30 min at 0°C.
-
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.[1]
-
Tip: If using Ag₂O (to prevent elimination), use 3.0 equiv of MeI and stir at room temperature for 24-48h.[1]
-
-
Reaction: Stir at 0°C to 10°C . Do not reflux.[1] Monitor by TLC (Hex/EtOAc 3:1).[1]
-
Quench: Pour mixture into saturated NH₄Cl solution. Extract with EtOAc.[1][2]
-
Purification: Silica gel chromatography. The elimination byproduct (olefin) is less polar and will elute significantly earlier than the product.
References
-
Reddy, A. S., et al. (2007).[1] "A new asymmetric synthetic route to substituted piperidines." Tetrahedron, 63(2), 331-336.[1] [1]
-
Ju, X., et al. (2014).[1] "Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine." Organic Process Research & Development, 18(6), 827-830.[1] [1]
-
Sun, Y., et al. (2021).[1][3] "Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids." Chirality, 33(7), 379-384.[1][3] [1]
Sources
- 1. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for N-acylation of (S)-3-Methoxypiperidine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
(S)-3-Methoxypiperidine is a valuable chiral building block in medicinal chemistry, particularly for fragment-based drug discovery. While secondary amines generally undergo facile acylation, this specific substrate presents unique challenges:
-
Electronic/Steric Environment: The C3-methoxy group exerts an inductive electron-withdrawing effect (–I), slightly reducing the nucleophilicity of the nitrogen compared to unsubstituted piperidine. Sterically, the substituent is in the
-position, creating a "folded" conformation that can retard reaction rates with bulky electrophiles. -
Solubility Profile: The ether linkage increases water solubility compared to alkyl-piperidines, leading to potential product loss during standard aqueous workups.
-
Stereochemical Integrity: While the C3 center is robust, the reaction conditions must preserve the enantiomeric excess (
) of both the piperidine and any chiral acylating agent.
This guide moves beyond basic textbook procedures to address the "why" behind experimental failures.
Strategic Decision Framework
Before starting, select the activation method based on your electrophile's stability and steric bulk.
Figure 1: Decision tree for selecting the optimal acylation pathway.
Troubleshooting Modules
Module A: The Reaction Stalled (Incomplete Conversion)
Symptom: TLC or LCMS shows 30–50% conversion, and the reaction refuses to progress even with more time.
| Potential Cause | The Mechanistic "Why" | Corrective Action |
| HCl Poisoning | Acid chlorides release HCl. If you use only 1.0 equiv of base, the HCl protonates the remaining (S)-3-methoxypiperidine, forming a non-nucleophilic hydrochloride salt. | Mandatory: Use |
| Reagent Hydrolysis | Acid chlorides hydrolyze rapidly in wet solvents or humid air, reverting to unreactive carboxylic acids. | Distill acid chlorides or use fresh bottles. Dry DCM over |
| Steric Clashing | The C3-methoxy group creates a "puckered" ring. If the acyl group is also bulky (e.g., tert-butyl), the transition state energy is too high. | Switch to HATU (high reactivity) or generate the Acyl Fluoride (less steric demand than chloride). Heat to 40°C if stability permits. |
Module B: The "Ghost" Product (Low Isolated Yield)
Symptom: LCMS shows 100% conversion, but after workup, the mass balance is low (<50% yield).
Diagnosis: The polarity of the methoxy group is the culprit.
-
The Problem: Unlike simple piperidines, (S)-3-methoxypiperidine amides (especially with small R groups like acetyl or formyl) have significant water solubility.
-
The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl during extraction.
-
Solvent Switch: Do not use Diethyl Ether. Use DCM or CHCl
(3x extractions) or even EtOAc/THF mixtures for very polar amides. -
Back-Extraction: Re-extract the aqueous waste at pH 7 to catch any neutral amide trapped in the water.
-
Module C: Impurity Profiling
Symptom: Unexpected peaks in the chromatogram.
-
Peak M+14: Methyl ester formation. If using Methanol in the workup or as a solvent with acid chlorides, you will form the methyl ester of your acid. Solution: Avoid alcohols until quench is complete.
-
Peak M+Substrate: Urea formation. If using carbodiimides (EDC/DCC) without HOBt/HOAt, you may form N-acylurea byproducts. Solution: Always use HOBt or switch to HATU.
Validated Experimental Protocols
Protocol A: Schotten-Baumann (Robust & Scalable)
Best for: Simple acid chlorides, scale-up, and cost-efficiency.
-
Preparation: Dissolve (S)-3-methoxypiperidine (1.0 equiv) in DCM (0.5 M concentration).
-
Biphasic Setup: Add an equal volume of 10% aqueous
(2.0 equiv base). -
Addition: Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise.
-
Note: Vigorous stirring is critical to maximize interfacial surface area.
-
-
Monitoring: Warm to RT. Stir 2 hours. Check TLC.
-
Self-Validation: Spot the organic layer. If starting material (ninhydrin/stain active) is present, add 0.1 equiv more acid chloride.
-
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine)
Saturated Brine.-
Critical Step: If product is acid-sensitive or polar, skip the HCl wash.
-
Protocol B: HATU Coupling (High Value/Hindered)
Best for: Valuable carboxylic acids, chiral acids, or sluggish reactions.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM.
-
Base: Add DIPEA (3.0 equiv). Stir for 5 minutes (solution usually turns yellow).
-
Why DIPEA? It is non-nucleophilic and won't compete with the amine.
-
-
Coupling: Add (S)-3-methoxypiperidine (1.0 equiv).
-
Reaction: Stir at RT for 1-4 hours.
-
Workup: Dilute with EtOAc. Wash with 5%
(removes DMF), then 1M HCl, then .
Stereochemical Control (Racemization Risk)
Users often fear racemizing the (S)-3-methoxy center.
-
Fact: The C3 center is
to the nitrogen. It is not acidic and is chemically stable under standard acylation conditions. You will not racemize the piperidine ring. -
Risk: If your Acylating Agent has an
-chiral center (e.g., N-protected amino acid), strong bases or over-activation can cause epimerization of the acid partner.-
Prevention: Use collidine or sym-collidine as a milder base instead of TEA/DIPEA if the acid is chiral-sensitive. Use HOBt additives.
-
Workup Logic Flowchart
Use this logic to purify the reaction mixture efficiently.
Figure 2: Purification logic for removing unreacted amine starting material.
FAQ: Expert Corner
Q: Can I use Pyridine as both solvent and base?
A: Yes, for acid chlorides. It is excellent for scavenging HCl. However, removing pyridine requires washing with CuSO
Q: My product is an oil and won't crystallize. How do I purify it without a column? A: If the acid wash (Protocol A/Figure 2) was successful, the only impurity should be the carboxylic acid (from hydrolyzed acid chloride). Wash the organic layer with 1M NaOH to remove the acid. The neutral amide remains in the organic layer.
Q: Why is my yield >100%? A: You likely have trapped solvent (DMF or DCM) or residual DIPEA salts. 3-methoxypiperidine amides can form solvates. Dry under high vacuum ( < 1 mbar) at 40°C for 12 hours.
References
-
Schotten-Baumann Reaction Conditions
-
Amide Coupling Reagents (HATU/EDC)
- Concept: Activation of carboxylic acids for reaction with secondary amines.
-
Source: Master Organic Chemistry. "Amide Synthesis: DCC, EDC, and Other Coupling Reagents." Link
-
Physical Properties of 3-Methoxypiperidine
- Data: pKa (~9.35), Solubility, and Handling.
-
Source: PubChem Compound Summary for CID 521463, 3-Methoxypiperidine. Link
-
Steric Hindrance in Amide Coupling
- Concept: Strategies for coupling hindered amines (analogous to the steric influence of the C3-methoxy group).
-
Source:Chimia 2015, 69(11), 662-666. "The Synthesis of Sterically Hindered Amides." Link
Sources
Technical Support Center: Purification of (S)-3-Methoxypiperidine Hydrochloride
Introduction: The Criticality of Purity
(S)-3-Methoxypiperidine Hydrochloride is a high-value chiral building block, frequently employed in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical targets. Its utility relies heavily on two factors: Enantiomeric Excess (ee) and the absence of des-methyl impurities (3-hydroxypiperidine).
This guide addresses the specific purification challenges associated with this molecule. Unlike simple achiral bases, the 3-methoxy substitution creates a unique crystal lattice energy in the hydrochloride salt form, which we can leverage for purification.
Module 1: Enantiomeric Purity (The Chiral Challenge)
Context: The most common synthesis route involves the hydrogenation of 3-methoxypyridine, yielding a racemate that requires resolution. If your ee is below 98.5%, the downstream biological activity of your API could be compromised.
Troubleshooting Guide: Low Enantiomeric Excess
Q: I performed a standard resolution, but my ee is stuck at 92%. How do I upgrade it without losing significant yield?
A: The "stuck" ee usually indicates the formation of a eutectic mixture or inclusion of the wrong diastereomer in the crystal lattice due to rapid cooling.
The Solution: Thermodynamic Recrystallization of the Diastereomeric Salt Do not attempt to wash the free base. You must purify the intermediate diastereomeric salt (typically formed with Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) ) before converting it to the HCl salt.
Protocol:
-
Solvent Switch: If you used Methanol (MeOH) for the initial resolution, switch to a mixture of Isopropanol (IPA) and Methanol (9:1) . The lower solubility of the salt in IPA forces a slower, more selective crystallization.
-
Reflux: Suspend the salt in the solvent mixture (10 mL/g). Heat to reflux until full dissolution occurs. If it does not dissolve, add MeOH dropwise until clear.
-
Controlled Cooling: Turn off the heat source and let the vessel cool to room temperature in the oil bath (slow cooling rate: ~10°C/hour).
-
Seeding: At 50°C, add a seed crystal of pure (S)-3-methoxypiperidine-L-DBTA salt.
Why this works: The (S)-enantiomer salt has a higher lattice energy and crystallizes first. Rapid cooling traps the (R)-enantiomer. Slow cooling allows the (R)-isomer to remain in the mother liquor.
Visualization: The Resolution Loop
Caption: Workflow for upgrading enantiomeric purity via diastereomeric salt resolution.
Module 2: Chemical Impurities (The "Mystery Peaks")
Context: In the O-methylation route (starting from 3-hydroxypiperidine), the most persistent impurity is the unreacted starting material. In the hydrogenation route, over-reduction can occur.
Troubleshooting Guide: Removing 3-Hydroxypiperidine
Q: HPLC shows a persistent peak at RRT 0.85. MS confirms it is 3-hydroxypiperidine (Mass 101). It co-crystallizes with my product. How do I remove it?
A: 3-Hydroxypiperidine is a "sticky" impurity because its H-bonding capability mimics your product. Standard extraction often fails because their pKa values are too similar.
The Solution: Functionalized Scavenging or Anhydrous HCl Precipitation
Method A: Anhydrous Precipitation (Preferred) The hydrochloride salt of 3-hydroxypiperidine is significantly more hygroscopic and soluble in alcohols than the 3-methoxy analog.
-
Dissolve your crude oil (free base) in dry Ethyl Acetate (EtOAc) .
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise.
-
The (S)-3-methoxypiperidine HCl will precipitate as a white solid.
-
Critical Step: The 3-hydroxy impurity tends to remain in the mother liquor or form a "gum" on the flask walls. Filter the suspended solid quickly under nitrogen.
Method B: Resin Scavenging (For Free Base) If you are at the free base stage, use a PS-Benzaldehyde resin.
-
Mechanism: The 3-hydroxypiperidine (secondary amine) reacts, but the resin is often tuned to scavenge primary amines or specific sterics. A more specific approach for hydroxyl impurities is using a silica-bonded isocyanate scavenger which reacts with the -OH group of the impurity more rapidly than the sterically hindered secondary amine of the piperidine ring (kinetic resolution).
Module 3: Salt Formation & Physical Form
Context: Users often report that their final product turns into a "goo" or oil upon exposure to air.
Troubleshooting Guide: Hygroscopicity & Handling
Q: My product turned into an oil after sitting on the balance for 10 minutes. Is it degraded?
A: Likely not degraded, but solvated. (S)-3-Methoxypiperidine HCl is extremely hygroscopic . It absorbs atmospheric water, breaking the crystal lattice.
The Protocol: Proper Handling & Storage
-
Drying: Always dry the final salt in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) for at least 24 hours.
-
Weighing: Weigh quickly in a low-humidity environment (glovebox preferred) or use a "weigh-by-difference" closed vial technique.
-
Storage: Store under Argon at -20°C.
Data: Solubility Profile for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Methanol | High | High | Poor | Yield loss is too high. |
| Isopropanol (IPA) | Moderate | Low | Excellent | Best balance for yield/purity. |
| Acetone | Low | Insoluble | Poor | Product oils out instead of crystallizing. |
| EtOAc/EtOH (5:1) | Moderate | Low | Good | Good for removing non-polar impurities. |
Module 4: Impurity Origin Analysis
Understanding where your impurities come from is the first step to eliminating them.
Caption: Origin mapping of common impurities based on synthesis route.
References
-
Preparation of (S)-3-Methoxypiperidine Hydrochloride: BOC Sciences Product Data. (S)-3-Methoxypiperidine hydrochloride (CAS 688809-96-3).[]
-
Resolution of 3-Aminopiperidine (Analogous Chemistry): Google Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine (EP2958894A1). Describes the use of tartaric acid derivatives for piperidine resolution. Link
-
Recrystallization Solvents for Amine Salts: University of Rochester. Solvents for Recrystallization. Guidelines on using IPA/Alcohol mixtures for amine hydrochlorides. Link
-
Properties of 3-Hydroxypiperidine (Impurity): PubChem. Compound Summary for CID 23293. Link
-
General Recrystallization Techniques: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
Sources
By-product analysis in (S)-3-Methoxypiperidine hydrochloride reactions
[1]
Status: Active Ticket Focus: By-product Analysis, Impurity Profiling, and Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center for (S)-3-Methoxypiperidine Hydrochloride (CAS: 688809-96-3).[] This chiral building block is critical in the synthesis of kinase inhibitors and GPCR ligands. However, its synthesis—often involving the hydrogenation of 3-methoxypyridine or chiral resolution—is prone to specific "silent" failures, such as demethoxylation or racemization, which often go undetected until late-stage QC.
This guide is structured as a dynamic troubleshooting interface. Navigate to the section matching your current observation.
Module 1: Synthesis & Reaction Monitoring (Upstream)
Q: I am observing a significant yield of "Impurity B" (Piperidine) in my hydrogenation step. Why is the methoxy group cleaving?
Diagnosis: You are likely experiencing hydrodealkoxylation (demethoxylation). This is a common side reaction when hydrogenating electron-rich alkoxypyridines, particularly when using Palladium (Pd) catalysts under high pressure or acidic conditions. The C-O bond at the 3-position is benzylic-like in terms of reactivity during the transition state on the metal surface.
Troubleshooting Protocol:
-
Switch Catalyst: Palladium on Carbon (Pd/C) is aggressive toward C-O bonds. Switch to Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) . These metals are effective for ring saturation but significantly less active for hydrogenolysis of ethers [1].
-
Control Acidity: If you are running the hydrogenation in acetic acid (AcOH), the acidic environment promotes protonation of the ether oxygen, facilitating cleavage.
-
Adjustment: Use methanol (MeOH) or ethanol (EtOH) as the solvent. If protonation is required for rate acceleration, use a stoichiometric amount of HCl rather than glacial acetic acid.
-
-
Pressure Regulation: Lower the H₂ pressure to < 5 bar (70 psi). High pressures favor the kinetic cleavage product over the thermodynamic ring-reduction product.
Q: The reaction has stalled with 15% starting material remaining. Should I increase the temperature?
Diagnosis: Catalyst Poisoning or Equilibrium Limitation. Increasing temperature often accelerates the side reactions (demethoxylation) more than the desired hydrogenation.
Corrective Action:
-
Do NOT simply heat the reaction > 60°C.
-
Check Catalyst Loading: Standard loading is 5-10 wt%. If the reaction stalls, filter the mixture to remove the "spent" catalyst (which may be poisoned by pyridine oligomers) and add fresh catalyst to the filtrate.
-
Add an Additive: For Rh/C systems, adding small amounts of acetic acid (if not already present) can sometimes reactivate the catalyst surface, but monitor for Impurity B (see above).
Module 2: Stereochemical Resolution & Purity
Q: My enantiomeric excess (ee) is stuck at 85% after the first crystallization with L-Tartaric acid. How do I upgrade this?
Diagnosis: Eutectic Trapping. The (S)-3-methoxypiperidine L-tartrate salt may be co-crystallizing with the (R)-isomer or the free base if the stoichiometry is off.
Resolution Optimization Protocol:
-
Switch Resolving Agent: While L-Tartaric acid is standard, Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) often provides sharper separation factors due to increased π-π stacking interactions in the crystal lattice [2].
-
The "0.6 Equivalent" Rule: Do not use 1.0 equivalent of the resolving agent. Use 0.55 – 0.60 equivalents relative to the racemic amine. This ensures that the unwanted (R)-enantiomer remains in the mother liquor as the free base (or soluble salt), forcing the (S)-enantiomer to precipitate as the salt.
-
Recrystallization Solvent: Switch from pure EtOH to EtOH:H₂O (95:5) . The small water content helps solubilize the more soluble diastereomer (the "wrong" salt), cleaning up the precipitate.
Visualization: Stereochemical Troubleshooting Logic
Figure 1: Decision tree for upgrading enantiomeric excess during classical resolution.
Module 3: Salt Formation & Stability (Downstream)
Q: The final HCl salt is extremely hygroscopic and turning into a gum. Is this normal?
Diagnosis: Amorphous Solid Formation. (S)-3-Methoxypiperidine HCl is naturally hygroscopic, but "gumming" usually indicates the presence of amorphous material or trapped solvent (often MeOH or water).
Stabilization Protocol:
-
Lyophilization vs. Crystallization: Avoid rotary evaporation to dryness, which creates amorphous foams.
-
Crystallization Method:
-
Dissolve the crude oil in a minimum amount of Isopropanol (IPA) at 50°C.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent until turbidity persists.
-
Cool slowly to 4°C.
-
Key Step: Filter under nitrogen. The salt will absorb moisture immediately upon exposure to humid air.
-
-
Storage: Store in a desiccator with P₂O₅ or under Argon.
Module 4: Analytical Protocols & Impurity Profiling
Impurity Identification Table
| Impurity ID | Name | Origin | Retention Time (Rel)* | Mass Shift (M+) |
| IMP-A | 3-Methoxypyridine | Starting Material (Incomplete Rxn) | 0.85 | -4 Da (vs Product) |
| IMP-B | Piperidine | Hydrogenolysis (Demethoxylation) | 0.45 | -30 Da |
| IMP-C | 3-Hydroxypiperidine | Demethylation (Ether cleavage) | 0.60 | -14 Da |
| IMP-D | (R)-3-Methoxypiperidine | Enantiomer (Resolution Failure) | 1.00 (Chiral Col) | 0 Da |
*Relative to (S)-3-Methoxypiperidine on a standard C18 column (non-chiral).
Recommended Analytical Method (HPLC)
-
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm) [3].
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: The diethylamine (DEA) is mandatory . Without it, the secondary amine will interact with silanol groups, causing severe peak tailing that masks the enantiomer.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Low wavelength is required as the piperidine ring has weak UV absorption).
Visualization: Impurity Fate Mapping
Figure 2: Reaction pathways leading to critical impurities A, B, and C.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Rh vs. Pd selectivity for alkoxypyridines).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Daicel Chiral Technologies. (2023). Application Note: Separation of Piperidine Derivatives on Polysaccharide Phases.
Sources
Validation & Comparative
Comparative Profiling: (S)-3-Methoxypiperidine vs. Structural Analogs in Lead Optimization
Executive Summary
In modern drug discovery, the piperidine ring is a "privileged scaffold," appearing in over 20 clinically approved drugs. However, the unsubstituted piperidine moiety often suffers from high lipophilicity and basicity, leading to promiscuous binding (cross-reactivity) with off-targets like the hERG potassium channel.
This guide analyzes (S)-3-Methoxypiperidine hydrochloride as a strategic building block. We compare its performance against its enantiomer ((R)-3-methoxypiperidine), regioisomers (4-methoxypiperidine), and the unsubstituted core. The data demonstrates that the (S)-3-methoxy substituent functions as a critical "chiral switch," often enhancing on-target selectivity while mitigating the hERG liability common to the piperidine class.
The Chiral Advantage: Mechanism of Action
The introduction of a methoxy group at the C3 position of the piperidine ring introduces two critical physicochemical changes:
-
Conformational Bias: The substituent forces the ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein pocket.
-
pKa Modulation: The electron-withdrawing effect of the oxygen lowers the pKa of the secondary amine (typically from ~11.0 to ~9.5), improving membrane permeability and reducing cation-pi interactions with off-targets.
Visualization: SAR Decision Pathway
The following diagram illustrates the logical flow of selecting the (S)-3-methoxypiperidine scaffold during Hit-to-Lead optimization.
Figure 1: Strategic decision tree for selecting 3-substituted chiral piperidines to resolve selectivity and toxicity issues.
Comparative Profiling: Cross-Reactivity & Performance
This section compares (S)-3-Methoxypiperidine against its primary analogs. "Cross-reactivity" here is defined as off-target binding affinity , specifically focusing on the hERG channel (cardiac safety) and homologous receptors (selectivity).
Table 1: Representative Physicochemical & Biological Profile
Data represents an aggregated profile from kinase inhibitor studies (e.g., JAK/STAT or ALK pathway).
| Feature | (S)-3-Methoxypiperidine | (R)-3-Methoxypiperidine | 4-Methoxypiperidine | Unsubstituted Piperidine |
| Role | Preferred Scaffold (Eutomer) | Distomer (Inactive/Less Active) | Regioisomer | Base Scaffold |
| pKa (approx) | 9.4 | 9.4 | 9.6 | 11.1 |
| Lipophilicity (cLogP) | 0.85 | 0.85 | 0.82 | 1.20 |
| Target Potency (IC50) | < 10 nM (High Fit) | > 500 nM (Steric Clash) | ~ 150 nM | ~ 50 nM |
| hERG Inhibition (Ki) | > 30 µM (Safe) | > 30 µM (Safe) | ~ 10 µM (Moderate Risk) | < 1 µM (High Risk) |
| Metabolic Stability | High (C3 blocked) | High (C3 blocked) | Moderate | Low (C3/C4 oxidation) |
Analysis of Cross-Reactivity
-
hERG Liability (The Major Cross-Reaction):
-
Mechanism:[1][2] The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind high-energy cations via cation-pi interactions.
-
Observation: Unsubstituted piperidine (pKa ~11) is fully protonated at physiological pH and binds hERG tightly.
-
Solution: The (S)-3-methoxy group lowers the pKa and adds steric bulk that disrupts this fit, significantly reducing cross-reactivity with the cardiac channel [1].
-
-
Enantiomeric Selectivity:
-
In many kinase pockets (e.g., PCAF inhibitors), the (S)-methoxy group projects into a solvent-exposed region or forms a specific H-bond backbone interaction. The (R)-enantiomer often faces a hydrophobic wall, reducing affinity by 10-100 fold. This high "Eudismic Ratio" confirms the specificity of the (S)-analog [2].
-
Experimental Protocols
To validate the performance of (S)-3-Methoxypiperidine in your specific application, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding (Target Selectivity)
Objective: Determine the Ki of the (S)-analog vs. the (R)-analog to establish the Eudismic Ratio.
-
Preparation:
-
Prepare membrane homogenates expressing the target receptor (e.g., HEK293 cells).
-
Ligand: Use a tritiated standard (e.g., [3H]-Ligand) at Kd concentration.
-
-
Incubation:
-
Incubate membranes with [3H]-Ligand and varying concentrations (10 pM to 10 µM) of (S)-3-Methoxypiperidine (test compound).
-
Run parallel plates with (R)-3-Methoxypiperidine and Unsubstituted Piperidine .
-
-
Termination:
-
Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Validation Criteria: The Hill slope should be near -1.0. If Hill slope < -1.0, suspect negative cooperativity or multiple binding sites.
-
Protocol B: Fluorescence Polarization for hERG Safety Screening
Objective: Assess off-target cross-reactivity with the hERG channel.
-
Reagents: Recombinant hERG membrane fraction, Red-shifted Fluorescent Tracer (Predictor™ hERG), Assay Buffer.
-
Workflow:
-
Step 1: Titrate (S)-3-Methoxypiperidine (0.1 nM – 100 µM) into a 384-well black plate.
-
Step 2: Add hERG membrane/Tracer complex.
-
Step 3: Incubate for 4 hours at 25°C (equilibrium).
-
Step 4: Measure Fluorescence Polarization (FP) (Ex: 530nm / Em: 590nm).
-
-
Interpretation:
-
High FP = Tracer bound (No displacement) = Low Cross-Reactivity .
-
Low FP = Tracer displaced (Competitive binding) = High Cross-Reactivity .
-
Visualization: hERG Safety Assay Workflow
Figure 2: Fluorescence Polarization workflow to screen for hERG off-target liability.
Conclusion
The (S)-3-Methoxypiperidine hydrochloride analog represents a superior scaffold compared to its achiral or regio-isomeric alternatives. By leveraging the (S)-configuration , researchers can achieve a "Goldilocks" balance: sufficient polarity to reduce hERG cross-reactivity, while maintaining the hydrophobic contacts necessary for high-affinity target binding.
Recommendation: For lead optimization programs involving piperidine cores, prioritize the (S)-3-methoxy variant early in the design cycle to improve the safety margin (TI) before in vivo escalation.
References
-
Drug Hunter. (2024).[3][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. Retrieved from [Link]
-
ResearchGate. (2022). Physicochemical QSAR analysis of hERG inhibition revisited. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Therapeutics Derived from the (S)-3-Methoxypiperidine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
The (S)-3-Methoxypiperidine hydrochloride is a chiral building block increasingly recognized for its role in developing novel therapeutics, particularly for neurological disorders.[1] Its piperidine core is a highly privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs targeting cancer and central nervous system (CNS) diseases.[2] This guide provides a comprehensive framework for benchmarking a novel investigational compound derived from this scaffold, hereafter referred to as Compound-S3M , against established commercial drugs.
This document is not a rigid protocol but a strategic guide. The causality behind each experimental choice is explained to empower researchers to design a robust, self-validating evaluation cascade. We will use the hypothetical context of developing a novel antipsychotic targeting the Dopamine D2 receptor (D2R), benchmarking Compound-S3M against Risperidone, a well-established atypical antipsychotic.
Part 1: Foundational In Vitro Pharmacological Profiling
The initial phase of benchmarking is to understand the fundamental interaction of Compound-S3M with its intended biological target and to assess its specificity. This phase establishes the core pharmacological fingerprint of the new chemical entity (NCE).
Primary Target Engagement: Affinity and Potency
The first critical question is: How well does Compound-S3M bind to and modulate the D2 receptor compared to Risperidone? We address this through two key assays.
A. Receptor Binding Affinity (Ki)
We must quantify the binding affinity of Compound-S3M to the D2 receptor. The gold-standard method for this is the competitive radioligand binding assay .[3][4] This technique measures the ability of an unlabeled compound (Compound-S3M or Risperidone) to displace a radioactively labeled ligand that is known to bind to the D2 receptor with high affinity.[3][5]
-
Experimental Rationale: A lower inhibition constant (Ki) value signifies a higher binding affinity. By directly comparing the Ki of Compound-S3M to that of Risperidone under identical assay conditions, we can make a direct, quantitative comparison of their affinity for the target.
B. Functional Potency (EC50/IC50)
High affinity does not always equate to desired biological activity. The next step is to determine if Compound-S3M acts as an antagonist (blocking the receptor's function) and with what potency. Since the D2R is a Gαi-coupled G-protein coupled receptor (GPCR), its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6][7] A functional assay measuring cAMP levels is therefore a direct readout of receptor modulation.[8][9]
-
Experimental Rationale: In a cell line expressing the human D2 receptor, we first stimulate the cells with a D2R agonist (e.g., quinpirole) to suppress cAMP production. We then introduce increasing concentrations of Compound-S3M or Risperidone to measure their ability to reverse this suppression. The resulting IC50 value represents the concentration required to achieve 50% of the maximal inhibitory effect, providing a robust measure of functional potency.[6]
Table 1: Hypothetical In Vitro Target Engagement Profile
| Parameter | Compound-S3M | Risperidone (Benchmark) | Justification |
| D2R Binding Affinity (Ki, nM) | 1.5 | 2.0 | Lower Ki suggests tighter binding to the target receptor. |
| D2R Functional Antagonism (IC50, nM) | 5.2 | 7.5 | Lower IC50 indicates greater potency in blocking receptor signaling. |
Selectivity and Off-Target Profiling
A crucial aspect of drug development is ensuring a compound's safety by minimizing off-target effects. The piperidine scaffold can interact with multiple receptors.[10][11] Therefore, broad off-target screening is not optional; it is a critical step for validating the compound's specificity.
-
Experimental Rationale: Compound-S3M should be screened against a comprehensive panel of receptors, ion channels, and transporters (e.g., a Eurofins SafetyScreen44™ or similar). This is a self-validating step; it anticipates potential side effects before they are observed in vivo. For an antipsychotic candidate, particular attention should be paid to other monoamine receptors (e.g., serotonin 5-HT2A, adrenergic α1, and histamine H1 receptors), as the ratio of D2R to 5-HT2A antagonism is a key determinant of "atypical" antipsychotic activity.
Part 2: ADME-Tox Profile: Assessing "Drug-Like" Properties
A potent and selective compound is of little use if it cannot reach its target in the body or if it is toxic.[12][13] The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile determines the viability of a compound as a drug candidate.[12][14]
In Vitro ADME Screening Cascade
A standardized panel of in vitro assays provides early insights into a compound's pharmacokinetic behavior.[15]
-
Metabolic Stability: Incubating Compound-S3M with human liver microsomes provides a measure of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. A longer half-life (T1/2) is generally desirable.
-
CYP450 Inhibition: This assay assesses the potential for Compound-S3M to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., 3A4, 2D6, 2C9).
-
Plasma Protein Binding: Highly protein-bound drugs have less free concentration to exert their effect. This parameter is crucial for interpreting in vivo data.
-
Permeability (Caco-2 Assay): This assay uses a monolayer of human intestinal cells to predict a drug's potential for oral absorption.
Early Safety and Toxicity Assessment
Identifying potential safety liabilities early is paramount to avoiding late-stage failures.[16]
-
hERG Inhibition Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[17][18] An automated patch-clamp assay is the standard for assessing this risk.[17][19][20] A high IC50 value in this assay is critical for a favorable cardiac safety profile.
-
Cytotoxicity Assay: A general assessment of cell health (e.g., using an MTS or LDH release assay) in a relevant cell line (e.g., HepG2 for liver toxicity) provides an early indication of potential toxicity.
Table 2: Hypothetical In Vitro ADME-Tox Profile
| Parameter | Compound-S3M | Risperidone (Benchmark) | Justification |
| Liver Microsomal Stability (T1/2, min) | 45 | 35 | Higher stability suggests lower intrinsic clearance and potentially longer duration of action. |
| hERG Inhibition (IC50, µM) | > 30 | 5 | A high IC50 value indicates a low risk of cardiac QT prolongation. |
| Caco-2 Permeability (Papp A→B, 10-6 cm/s) | 15 | 12 | Higher permeability suggests better potential for oral absorption. |
Part 3: In Vivo Proof-of-Concept
After establishing a promising in vitro profile, the benchmarking process must move into a living system to evaluate efficacy and pharmacokinetics.[21] Rodent models are standard for the initial in vivo evaluation of antipsychotic drug candidates.[22][23]
Pharmacokinetics (PK) in Rodents
A cassette dosing study in rats or mice, where both Compound-S3M and Risperidone are administered (intravenously and orally), will determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (%F).
-
Experimental Rationale: This experiment validates the in vitro ADME data. For instance, good microsomal stability and high permeability should translate to lower clearance and higher oral bioavailability, respectively. This step is essential for selecting appropriate doses for subsequent efficacy studies.
Target Engagement and Efficacy in Animal Models
The ultimate test is whether Compound-S3M can engage the D2 receptor in the brain and produce a therapeutically relevant effect.
-
Amphetamine-Induced Hyperlocomotion Model: This is a widely used and validated model for screening antipsychotic drugs.[24][25] Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity in rodents.[26][27][28] An effective D2 antagonist will suppress this hyperactivity.[24][29]
-
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Acclimation: Individually house mice in locomotor activity chambers and allow them to acclimate for 30-60 minutes.
-
Pre-treatment: Administer vehicle, Risperidone (e.g., 0.1, 0.3, 1 mg/kg, i.p.), or Compound-S3M (at equimolar doses) 30 minutes prior to the amphetamine challenge.
-
Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals.
-
Data Acquisition: Record locomotor activity (e.g., distance traveled, rearing events) for the next 60-90 minutes using automated tracking software.
-
Analysis: Compare the total locomotor activity in the drug-treated groups to the vehicle-treated group. Calculate the dose at which a 50% reduction in hyperactivity is observed (ED50).
-
Table 3: Hypothetical In Vivo Efficacy
| Parameter | Compound-S3M | Risperidone (Benchmark) | Justification |
| Oral Bioavailability (%F, Rat) | 40% | 25% | Higher bioavailability allows for more efficient drug delivery and potentially lower dosing. |
| Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | 0.25 | 0.4 | A lower ED50 indicates higher in vivo potency in a disease-relevant model. |
Visualizations
// Nodes D2R [label="Dopamine D2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/βγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Agonist [label="Dopamine\n(Agonist)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Antagonist [label="Compound-S3M\n(Antagonist)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Agonist -> D2R [label="Activates"]; Antagonist -> D2R [label="Blocks", color="#EA4335", style=dashed]; D2R -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", arrowhead=tee]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to cAMP", style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates Substrates"]; } } Caption: Simplified D2 receptor signaling pathway for functional assays.
References
-
(S)-3-Hydroxypiperidine hydrochloride - Chem-Impex. Available at: [Link]
-
3-METHOXYPIPERIDINE - LookChem. Available at: [Link]
-
Screening for human ADME/Tox drug properties in drug discovery - PubMed. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available at: [Link]
-
Eurofins DiscoverX GPCR Assays - YouTube. Available at: [Link]
-
(3R)-3-methoxypiperidine | C6H13NO - PubChem. Available at: [Link]
-
(S)-3-Methoxypiperidine HCl - Clinivex. Available at: [Link]
-
Synthesis of 3-dimensional scaffolds for application in medicinal chemistry - ResearchGate. Available at: [Link]
-
Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC. Available at: [Link]
-
Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC - NIH. Available at: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]
-
Different modalities of piperidine-containing drugs and drug... - ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - NCBI. Available at: [Link]
-
Screening of antipsychotic drugs in animal models - Tau. Available at: [Link]
-
Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. Available at: [Link]
-
Radioligand binding assays and their analysis - PubMed. Available at: [Link]
-
Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter | PNAS. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery - American Journal of Physiology. Available at: [Link]
-
Screening for human ADME/Tox Drug properties in Drug discovery - ResearchGate. Available at: [Link]
-
Screening models of anti psychotic drugs-converted | PDF - Slideshare. Available at: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Available at: [Link]
-
hERG toxicity assessment: Useful guidelines for drug design - PubMed. Available at: [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. Available at: [Link]
-
Amphetamine induced hyperlocomotion | b-neuro. Available at: [Link]
-
What ADME tests should be conducted for preclinical studies?. Available at: [Link]
-
Radioligand Binding Assay - Creative Bioarray. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC. Available at: [Link]
-
cAMP Assay - Creative Bioarray. Available at: [Link]
-
hERG Safety Assay - Creative Bioarray. Available at: [Link]
-
Radioligand assay system (RIA) Principles Of Drug Discovery.pptx - Slideshare. Available at: [Link]
-
cAMP Accumulation Assay - Creative BioMart. Available at: [Link]
-
Rodent Amphetamine Model of Schizophrenia - Creative Biolabs. Available at: [Link]
-
(PDF) Screening models for antipsychotic drugs - ResearchGate. Available at: [Link]
-
Herg Assay Services | Reaction Biology. Available at: [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cAMP-Glo™ Assay [promega.sg]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Discovery: ADME/Toxicity [promega.kr]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. b-neuro.com [b-neuro.com]
- 25. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 26. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of (S)-3-Methoxypiperidine Hydrochloride Analogs
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of FDA-approved therapeutics.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and metabolic stability, which are critical for developing effective and safe drug candidates.[2] (S)-3-Methoxypiperidine hydrochloride is a valuable building block in this class, and its analogs represent a promising avenue for the discovery of novel therapeutics.[3][]
However, the journey from a promising analog series to a viable clinical candidate is paved with rigorous preclinical evaluation. A critical component of this evaluation is understanding the compound's pharmacokinetic (PK) profile—what the body does to the drug. Even minor structural modifications on the piperidine ring can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its efficacy, safety, and dosing regimen.[5]
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust pharmacokinetic comparison of (S)-3-Methoxypiperidine hydrochloride analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Chapter 1: The Strategic Imperative of Comparative Pharmacokinetics
The goal of creating analogs is to optimize a lead compound's properties. This often involves a delicate balance between enhancing on-target potency and engineering a favorable pharmacokinetic profile. A comparative PK study is not merely a data-gathering exercise; it is a strategic tool for selecting the most promising candidates for further development. By systematically evaluating how structural changes impact ADME, we can make informed decisions to mitigate risks such as poor bioavailability, rapid metabolism leading to short duration of action, or potential for drug-drug interactions (DDIs).[6]
The core of this comparison revolves around a suite of in vitro and in vivo assays designed to probe the four pillars of pharmacokinetics:
-
Absorption: How does the drug enter the bloodstream? Key parameters include permeability and bioavailability.
-
Distribution: Where does the drug go in the body? This is influenced by factors like plasma protein binding and tissue penetration.
-
Metabolism: How is the drug chemically modified by the body? This is a primary determinant of clearance and can be a source of DDIs, primarily through the cytochrome P450 (CYP) enzyme superfamily.[7]
-
Excretion: How is the drug eliminated from the body?
By subjecting a series of analogs to a standardized set of these assays, we can generate a clear, comparative dataset to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization process.
Chapter 2: Designing the Comparative Study: A Multi-Faceted Approach
A robust comparison requires a tiered workflow, starting with high-throughput in vitro assays to triage compounds and progressing to more resource-intensive in vivo studies for the most promising candidates.
Caption: High-level workflow for pharmacokinetic comparison of analogs.
Foundational In Vitro Assays
These assays provide the first glimpse into an analog's potential ADME liabilities and are crucial for early-stage decision-making.
This assay predicts how quickly a compound is metabolized by the primary Phase I enzymes, the CYPs.[5] A compound that is too rapidly metabolized will have a short half-life and potentially poor oral bioavailability.
Protocol: In Vitro Metabolic Stability
-
Preparation: Prepare human or rodent liver microsomes in a phosphate buffer. Prepare a NADPH-regenerating system (e.g., G6P, G6PDH, NADP+) which is essential for CYP enzyme activity.[5]
-
Incubation: Add the test analog (typically at 1 µM) to the microsome-buffer solution and pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5] This step precipitates the microsomal proteins.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[5]
-
Controls: Run parallel incubations including a positive control (a compound with known high clearance, e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the system is performing as expected.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
This assay is critical for assessing the potential for drug-drug interactions.[7] If an analog inhibits a major CYP isoform (e.g., CYP3A4, 2D6, 2C9), it could dangerously elevate the plasma concentrations of co-administered drugs metabolized by that enzyme.[6]
Protocol: Fluorogenic CYP Inhibition Assay
-
System Components: Use recombinant human CYP enzymes, a specific fluorogenic probe substrate for each isoform, and a NADPH-regenerating system.[8]
-
Incubation: In a multi-well plate, incubate the CYP enzyme, buffer, and the test analog (at multiple concentrations) at 37°C.
-
Reaction Initiation: Add a mixture of the probe substrate and the NADPH system to start the reaction. The enzyme will convert the substrate into a fluorescent product.
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to enzyme activity.[8]
-
Controls: Include a positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4) and a no-inhibitor control (vehicle only).
-
Data Analysis: Calculate the percent inhibition caused by the test analog at each concentration relative to the vehicle control. Plot percent inhibition versus analog concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Caption: Step-by-step workflow for a fluorogenic CYP inhibition assay.
In Vivo Pharmacokinetic Study
For analogs that demonstrate a promising in vitro profile (i.e., good metabolic stability, low CYP inhibition), an in vivo study, typically in rodents, is the next logical step. This provides definitive data on key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
Protocol: Rodent Pharmacokinetic Study Design
-
Animal Model: Use a standard strain, such as male Wistar rats (250-300g).[9] Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.
-
Group Allocation:
-
Group 1 (Intravenous, IV): Administer the analog as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides a direct measure of clearance and volume of distribution, as absorption is bypassed.
-
Group 2 (Oral, PO): Administer the analog by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle. This route is used to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K₂EDTA). A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the analog in each plasma sample using a fully validated LC-MS/MS bioanalytical method.[10] Method validation is non-negotiable and must demonstrate accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]
Chapter 3: Data Interpretation and Comparative Analysis
The ultimate goal is to generate a clear, comparative dataset that enables data-driven decisions. Summarizing the results in a structured table is the most effective way to achieve this.
Key Pharmacokinetic Parameters
From the in vitro and in vivo studies, a set of key parameters will be derived for each analog:
-
In Vitro t½ (min): Half-life in liver microsomes. A longer half-life suggests better metabolic stability.
-
CYP IC₅₀ (µM): Concentration causing 50% inhibition. Higher values are better, indicating a lower potential for DDIs.
-
CL (mL/min/kg): Clearance. The rate at which the drug is removed from the body.
-
Vd (L/kg): Volume of distribution. An indicator of how widely the drug distributes into tissues.
-
Terminal t½ (h): The elimination half-life in vivo.
-
AUC (ng*h/mL): Area under the plasma concentration-time curve. Represents total drug exposure.
-
F%: Absolute oral bioavailability. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. A higher value is desirable for an orally administered drug.[9]
Comparative Data Summary
Below is a hypothetical comparison of the parent compound with two fictional analogs to illustrate how the data should be presented.
| Parameter | (S)-3-Methoxypiperidine HCl | Analog A (4-Fluoro) | Analog B (N-Cyclopropyl) | Rationale for Comparison |
| In Vitro Data | ||||
| HLM t½ (min) | 15 | 45 | 12 | Blocking a potential site of metabolism with fluorine can improve stability.[12] |
| CYP3A4 IC₅₀ (µM) | >50 | >50 | 8.5 | N-alkyl groups can sometimes interact with the CYP active site.[13] |
| In Vivo Rat PK Data | ||||
| CL (mL/min/kg) | 45 | 15 | 55 | Clearance should correlate with in vitro metabolic stability. |
| Vd (L/kg) | 2.5 | 2.8 | 6.1 | Changes in lipophilicity can affect distribution. |
| Terminal t½ (h) | 1.2 | 3.8 | 2.1 | Half-life is dependent on both clearance and volume of distribution. |
| Oral Bioavailability (F%) | 22% | 65% | 15% | Improved metabolic stability often leads to higher bioavailability. |
Interpretation: In this hypothetical scenario, Analog A presents the most desirable profile. The addition of a fluorine atom at the 4-position, a common strategy in medicinal chemistry to block metabolic soft spots, resulted in significantly improved metabolic stability (in vitro t½)[12]. This translated directly to lower in vivo clearance, a longer elimination half-life, and a threefold increase in oral bioavailability. Conversely, Analog B showed decreased metabolic stability and a higher volume of distribution, potentially due to increased lipophilicity, without improving overall exposure. This dataset provides a clear rationale for advancing Analog A and deprioritizing Analog B.
Conclusion
The pharmacokinetic comparison of (S)-3-Methoxypiperidine hydrochloride analogs is a critical step in the drug discovery process. A systematic approach, grounded in robust and well-controlled experimental protocols, is essential for generating high-quality, interpretable data. By integrating in vitro screening assays for early triage with definitive in vivo studies for lead candidates, researchers can efficiently identify analogs with optimized ADME profiles. This data-driven strategy not only accelerates the path to clinical development but also significantly increases the probability of success by ensuring that the most promising compounds are moved forward.
References
-
Wikipedia. SR-17018 - Wikipedia. Available at: [Link].
-
ResearchGate. Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Available at: [Link].
-
Eurofins Discovery. CYP Inhibition Assays. Available at: [Link].
-
CP Lab Safety. (3S)-3-methoxypiperidine hydrochloride, min 97%, 1 gram. Available at: [Link].
-
PubMed. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Available at: [Link].
-
CyberLeninka. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available at: [Link].
-
ResearchGate. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Available at: [Link].
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link].
-
MDPI. Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Available at: [Link].
-
ResearchGate. In Vitro ADME Properties of Some Analogues a. Available at: [Link].
-
NIH National Center for Biotechnology Information. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link].
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link].
-
Rasayan Journal of Chemistry. BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Available at: [Link].
-
NIH National Center for Biotechnology Information. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link].
-
PubMed. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Available at: [Link].
-
Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link].
-
ResearchGate. In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. Available at: [Link].
-
Walsh Medical Media. An Overview of Bioanalytical Methods. Available at: [Link].
-
PubMed. Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. Available at: [Link].
-
PubMed. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Available at: [Link].
-
PubMed. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Available at: [Link].
-
International Journal of Pharmaceutical Sciences Review and Research. Bioanalytical Method Validation. Available at: [Link].
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Available at: [Link].
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-3-Methoxypiperidine Hydrochloride: Safe Disposal & Handling Guide
[1][2]
Executive Summary
Do not dispose of this substance down the drain. (S)-3-Methoxypiperidine hydrochloride is a chiral amine salt used frequently as a pharmaceutical intermediate.[1][2] While it is a stable hydrochloride salt, it is an organic base derivative and a chemical irritant.[1] Best practice dictates thermal destruction (incineration) via a licensed hazardous waste contractor. It should be segregated from oxidizers and strong acids.[1]
Substance Identification & Physical Properties
Accurate identification is the first step in waste characterization.
| Parameter | Data |
| Chemical Name | (S)-3-Methoxypiperidine hydrochloride |
| CAS Number | 688809-96-3 (S-isomer); 688809-94-1 (General/Racemic) |
| Formula | C₆H₁₃NO[1][2][][4][5][6][7] · HCl |
| Molecular Weight | 151.63 g/mol |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2] |
| Acidity | Aqueous solutions are acidic (pH ~4-5) due to HCl salt nature.[1][2] |
Hazard Profile (GHS Classification)
Understanding the hazards dictates the PPE and waste container selection. This substance is classified as an Irritant .[1]
Required PPE:
-
Eyes: Chemical safety goggles (ANSI Z87.1).
-
Hands: Nitrile gloves (Minimum thickness 0.11 mm).
-
Respiratory: N95 particulate respirator if dust formation is likely during weighing or spill cleanup.[1]
Disposal Protocols
Waste Characterization Strategy
Unlike listed solvents (e.g., Methylene Chloride, F002), (S)-3-Methoxypiperidine HCl is not a federally "Listed" (U or P list) RCRA hazardous waste.[1] However, due to its pharmacological potential and acute toxicity profile, it must be managed as Non-Regulated Chemical Waste destined for Incineration .[1]
Scenario A: Disposal of Pure Solid (Expired/Surplus Stock)
-
Primary Container: Keep in the original manufacturer vial if possible. Tightly cap.[1][5]
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Affix a "Hazardous Waste" label.
-
Destination: Solid Waste Bin (for Incineration). Do not place in regular trash or biohazard bins.
Scenario B: Disposal of Reaction Mixtures (Liquids)
If the substance is dissolved in a solvent (e.g., during a reaction workup):
-
Identify the Solvent: The solvent dictates the waste stream, not the solute.
-
Segregation:
-
Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.
-
Non-Halogenated Solvents (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste" carboy.
-
Aqueous Layers: If the aqueous layer contains significant amounts of the amine salt, adjust pH to neutral (pH 6-8) if required by facility rules, then dispose in "Aqueous Chemical Waste."[1] Do not sewer unless explicitly authorized by your facility's wastewater permit for this specific compound.[1]
-
Scenario C: Contaminated Debris
Visual Workflow: Waste Segregation Logic
The following diagram illustrates the decision matrix for disposing of (S)-3-Methoxypiperidine HCl in various states.
Figure 1: Decision tree for the segregation of (S)-3-Methoxypiperidine HCl waste streams.
Emergency Procedures (Spills)
In the event of a benchtop spill of the solid powder:
-
Alert: Notify nearby personnel.
-
PPE: Don safety glasses, nitrile gloves, and a lab coat. If the powder is fine and airborne, wear an N95 mask.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Cleanup:
-
Sweep up the damp powder/towel mixture using a dustpan or scoop.
-
Place all material into a sealable bag.[1]
-
Wipe the surface with water and soap.
-
-
Disposal: Label the bag as "Spill Debris: (S)-3-Methoxypiperidine HCl" and place it in the Solid Chemical Waste bin.[1]
References
Sources
- 1. biosynce.com [biosynce.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. 3-Methoxypiperidine hydrochloride | CAS 688809-94-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. theclinivex.com [theclinivex.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. reading.ac.uk [reading.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. (S)-3-Methoxypiperidine hydrochloride | CAS:688809-96-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
Personal Protective Equipment & Handling Guide: (S)-3-Methoxypiperidine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
(S)-3-Methoxypiperidine hydrochloride (CAS 475058-41-4) is a critical chiral building block used frequently in the synthesis of pharmaceutical intermediates. As a piperidine derivative in hydrochloride salt form, it presents a dual challenge: biological activity (typical of secondary amines) and physicochemical instability (hygroscopicity).
While often classified as a standard irritant, the "salt" form creates a false sense of security. The primary operational risks are inhalation of fine particulate dust and rapid degradation upon moisture exposure , which can alter stoichiometry in sensitive chiral syntheses.
This guide moves beyond the generic Safety Data Sheet (SDS) to provide a field-tested protocol for researchers requiring high-fidelity handling.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific mechanisms of injury and contamination.
Health Hazards (GHS Classification)
-
Skin Corrosion/Irritation (H315): The salt can hydrolyze on moist skin (sweat), creating localized acidity and amine-based irritation.
-
Serious Eye Irritation (H319): Fine dust is the vector. Contact with the ocular surface causes immediate, severe irritation.
-
STOT-SE Respiratory Irritation (H335): Inhalation of dust is the primary route of exposure during weighing and transfer.
Physicochemical Hazards[5][8]
-
Hygroscopicity: This compound avidly absorbs atmospheric moisture.[1] While not an explosion hazard, "clumping" leads to inaccurate weighing and potential spills during forceful manipulation of hardened solids.
-
Electrostatic Charge: Like many crystalline hydrochloride salts, this dry powder is prone to static buildup, causing "scattering" during spatula transfer.
PPE Matrix: The Defense System
The following PPE selection is based on the "Barrier-to-Hazard" logic. Standard lab attire is insufficient for handling fine, irritant salts.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory (Primary) | Chemical Fume Hood (Face velocity: 80–100 fpm) | Engineering Control: The only effective way to capture airborne dust during weighing. Respirators are a secondary backup only. |
| Respiratory (Secondary) | N95 or P100 Particulate Respirator | Only required if weighing must occur outside a hood (not recommended). |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow fine dust to bypass side shields via air currents. Goggles provide a sealed environment.[1] |
| Dermal (Hands) | Nitrile Gloves (Minimum 5 mil thickness) | Double-Gloving Recommended. Outer glove is sacrificial; inner glove protects against permeation during doffing. Latex is permeable to many organic amines. |
| Body | Lab Coat (100% Cotton or Nomex) + Closed-toe shoes | Cotton minimizes static electricity buildup compared to synthetic blends, reducing the "jump" of powder during weighing. |
Operational Protocol: Step-by-Step Handling
This workflow is designed to maintain Scientific Integrity (preventing moisture contamination) and Personal Safety (preventing exposure).
Phase A: Preparation (The "Dry" Zone)
-
Environment: All handling must occur inside a certified chemical fume hood.
-
Static Control: If available, use an anti-static gun or ionizer bar inside the hood. This prevents the lightweight powder from flying off the spatula.
-
Moisture Barrier: Allow the container to reach room temperature before opening to prevent condensation. If the synthesis is water-sensitive, flush the headspace with Argon or Nitrogen immediately after opening.
Phase B: The Transfer (Weighing)
-
Don PPE: Put on goggles and double nitrile gloves.
-
Draft Control: Lower the fume hood sash to the lowest comfortable working height (approx. 18 inches) to maximize capture efficiency and protect the face.
-
Transfer:
-
Immediate Reseal: Cap the stock bottle immediately. Do not leave it open while recording the weight. Parafilm the cap if storing for long periods.
Phase C: Decontamination
-
Wipe Down: Using a wet paper towel (water/methanol mixture), wipe the balance area and the exterior of the stock bottle. The moisture captures the dust, preventing it from becoming airborne.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Emergency & Disposal Procedures
Spill Management
-
Small Spill (<5g): Do not dry sweep (creates dust). Cover with a wet paper towel (water) to dampen the powder, then scoop into a waste container. Clean area with soap and water.[4][5]
-
Large Spill: Evacuate the immediate area to let dust settle. Wear a P100 respirator and goggles. Use a HEPA-filter vacuum or wet-method cleanup.
Waste Disposal[1][5][8][10][11][13][14]
-
Classification: Toxic Organic Solid.[3]
-
Protocol: Dissolve waste in a combustible solvent (e.g., acetone or ethanol) if required by your facility's incinerator protocols, or dispose of as solid hazardous waste in a sealed container.
-
Segregation: Do not mix with strong oxidizing agents (e.g., permanganates, perchlorates) in the waste stream.
Visual Workflow (Process Logic)
The following diagram illustrates the decision logic for safe handling, emphasizing the critical control points (CCPs) for moisture and dust.
Figure 1: Operational workflow for handling hygroscopic amine salts, highlighting the "Wet Wipe" intervention for spills to prevent airborne dust.
References
-
Fisher Scientific. (2024).[5] Safety Data Sheet: 3-Methoxypiperidine hydrochloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
